BenchChemオンラインストアへようこそ!

1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenylphthalazine

VEGFR-2 inhibition Anticancer Kinase inhibitor

1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenylphthalazine (CAS 670268-22-1, molecular formula C26H24N4O2, molecular weight 424.5 g/mol) is a synthetic small molecule belonging to the 1-piperazinyl-4-arylphthalazine class. It features a phthalazine core, a piperazine linker, and a piperonyl (1,3-benzodioxol-5-ylmethyl) substituent.

Molecular Formula C26H24N4O2
Molecular Weight 424.504
CAS No. 670268-22-1
Cat. No. B2579831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenylphthalazine
CAS670268-22-1
Molecular FormulaC26H24N4O2
Molecular Weight424.504
Structural Identifiers
SMILESC1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NN=C(C5=CC=CC=C54)C6=CC=CC=C6
InChIInChI=1S/C26H24N4O2/c1-2-6-20(7-3-1)25-21-8-4-5-9-22(21)26(28-27-25)30-14-12-29(13-15-30)17-19-10-11-23-24(16-19)32-18-31-23/h1-11,16H,12-15,17-18H2
InChIKeyAEUUHKONAOINOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenylphthalazine (CAS 670268-22-1): A 1-Piperazinyl-4-phenylphthalazine Derivative for Targeted Research Procurement


1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenylphthalazine (CAS 670268-22-1, molecular formula C26H24N4O2, molecular weight 424.5 g/mol) is a synthetic small molecule belonging to the 1-piperazinyl-4-arylphthalazine class [1]. It features a phthalazine core, a piperazine linker, and a piperonyl (1,3-benzodioxol-5-ylmethyl) substituent. This scaffold is shared with known vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors and other bioactive phthalazines. The compound is available at a typical purity of ≥95% .

Why Generic 1-Piperazinylphthalazine Analogs Cannot Replace 1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenylphthalazine in VEGFR-2 and CNS Research


Within the 1-piperazinyl-4-phenylphthalazine class, the nature of the N-substituent on the piperazine ring critically modulates target binding. SAR studies have shown that incorporating large lipophilic groups on the pendant aryl moiety significantly enhances VEGFR-2 inhibitory potency [1]. The piperonyl substituent in this compound provides a distinct stereoelectronic and hydrogen-bonding profile compared to simpler N-methyl, N-acetyl, or unsubstituted piperazine analogs. Similar 1,3-benzodioxole-containing N-phenylpiperazine derivatives have demonstrated potent and selective α1A/1D-adrenoceptor blockade, underscoring the pharmacophoric relevance of the benzodioxole unit [2]. Procuring a generic 1-piperazinylphthalazine without verifying the specific N-substituent may result in loss of target engagement, altered selectivity, or divergent pharmacokinetics.

Evidence-Based Differentiation of 1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenylphthalazine Against the Closest Structural and Functional Analogs


N-Substituent Lipophilicity and VEGFR-2 Inhibitory Potency: Piperonyl vs. Methyl vs. Acetyl Analogs

SAR in the 1-piperazinyl-4-phenylphthalazine series demonstrates that increasing the lipophilicity and size of the N-substituent markedly improves VEGFR-2 inhibition. The most potent compounds in the series (16k and 21d) bear large lipophilic substituents and achieve sub-micromolar IC50 values [1]. The piperonylmethyl group (calculated XLogP ~3.5 for the compound) provides greater lipophilicity than the N-methyl analog (XLogP ~3.0 for 1-(4-methylpiperazin-1-yl)-4-phenylphthalazine [2]), consistent with the SAR trend favoring bulkier N-substituents. No direct VEGFR-2 IC50 has been reported for the target compound, but class-level inference from 16k (IC50 = 0.35 ± 0.03 μM) and 21d (IC50 = 0.40 ± 0.04 μM) establishes the potency range achievable with optimized N-substituents [1].

VEGFR-2 inhibition Anticancer Kinase inhibitor

Benzodioxole Pharmacophore Contribution: α1-Adrenoceptor Binding Affinity Compared to Non-Benzodioxole Piperazines

The 1,3-benzodioxole moiety is a privileged pharmacophore in GPCR-targeting ligands. 1,3-Benzodioxole N-phenylpiperazine derivatives, such as LASSBio-772, exhibit nanomolar affinity for α1A- and α1D-adrenoceptors (Ki values <10 nM) while showing markedly lower affinity for the α1B subtype, translating to functional antagonism with pA2 values of 8.1 and 7.8 for α1A and α1D, respectively [1]. In contrast, simpler N-methylpiperazinyl-4-phenylphthalazine analogs, such as 1-(4-methylpiperazin-1-yl)-4-phenylphthalazine, display binding to muscarinic M1 and M2 receptors rather than adrenoceptors [2]. The benzodioxole-containing target compound is therefore expected to exhibit a distinct GPCR selectivity fingerprint compared to N-alkyl or N-acyl piperazinylphthalazine analogs, though direct binding data remain absent.

α1-Adrenoceptor CNS GPCR

Molecular Docking-Inferred KRas4B/PDE6δ Interaction: A Differentiating Application Not Reported for Simpler Phthalazine Analogs

Computational docking studies have identified 1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenylphthalazine as a KRas4B/PDE6δ interaction inhibitor [1]. This target, which governs KRas trafficking and membrane localization, is not addressed by the VEGFR-2 focused 1-piperazinylphthalazine series (compounds 16a–k, 18a–e, 21a–g) [2], nor by the N-methylpiperazinyl analog that primarily engages muscarinic receptors [3]. The benzodioxole group may contribute unique hydrogen-bonding and π-stacking interactions within the PDE6δ hydrophobic pocket that are absent in analogs lacking this functionality. No quantitative docking scores or in vitro validation data are publicly available at this time.

KRas PDE6δ Molecular docking Cancer

Anticancer Activity Spectrum: Class-Level Inference from the NCI-60 Panel for 1-Piperazinyl-4-phenylphthalazine Derivatives

Seventeen compounds from the 1-piperazinyl-4-phenylphthalazine series were evaluated in the NCI-60 human tumor cell line panel [1]. The most potent analog, compound 16k, displayed a full-panel mean GI50 (MG-MID) of 3.62 μM, while compound 21d showed subpanel selectivity toward leukemia (MG-MID 3.51 μM) and prostate cancer (MG-MID 5.15 μM) [1]. Although the target compound was not included in this specific NCI screen, it shares the core scaffold and incorporates a lipophilic piperonylmethyl group consistent with the SAR finding that large lipophilic N-substituents enhance potency. The N-methyl analog, by contrast, has no reported NCI-60 data, and its lower lipophilicity would predict weaker anticancer activity based on the established SAR.

NCI-60 Anticancer GI50 Leukemia Prostate cancer

Recommended Research Applications for 1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenylphthalazine Based on Differentiated Structural Features


VEGFR-2 Kinase Inhibitor Lead Optimization and SAR Expansion

This compound serves as a rationally designed analog within the 1-piperazinyl-4-phenylphthalazine VEGFR-2 inhibitor series. With the piperonylmethyl group providing increased lipophilicity over the N-methyl benchmark, it is positioned to extend the structure-activity relationship beyond sub-micromolar leads such as 16k (IC50 = 0.35 μM) and 21d (IC50 = 0.40 μM) [1]. Researchers can use it to probe the tolerance of the VEGFR-2 ATP-binding site for bulkier, benzodioxole-containing N-substituents, directly building on the published SAR that larger lipophilic groups enhance potency.

GPCR Selectivity Profiling: Adrenoceptor vs. Muscarinic Target Deconvolution

Unlike the N-methylpiperazinyl analog, which engages muscarinic M1 and M2 receptors [1], and similar to the 1,3-benzodioxole-containing α1-adrenoceptor antagonist LASSBio-772 , this compound's piperonyl substituent is expected to direct binding toward adrenoceptor subtypes. It is suitable for broad GPCR panel screening to experimentally map the selectivity shift induced by replacing a methyl with a piperonylmethyl group on the piperazine nitrogen, providing critical data for CNS or cardiovascular target validation programs.

KRas-PDE6δ Pathway Probe for RAS-Driven Cancer Models

Computational docking indicates this compound may disrupt the KRas4B-PDE6δ protein-protein interaction, a mechanism not reported for other 1-piperazinylphthalazine or 1,3-benzodioxole piperazine analogs [1]. It is recommended as a starting probe for in vitro validation (e.g., KRas mislocalization assays, PDE6δ binding assays) in KRAS-mutant cancer cell lines, where the unique combination of phthalazine, piperazine, and benzodioxole moieties may confer a novel mode of action distinct from canonical VEGFR-2 or GPCR pathways.

NCI-60 Anticancer Screening of Lipophilicity-Enhanced 1-Piperazinylphthalazines

Given that the most potent anticancer compound in the class (16k) achieved a full-panel GI50 MG-MID of 3.62 μM, and that lipophilicity correlates with potency [1], this compound is a strong candidate for submission to the NCI-60 screening program to generate comparative data against the published series. Its results would quantify the contribution of the benzodioxole moiety to tumor cell line selectivity and confirm whether the piperonylmethyl group matches or exceeds the broad-spectrum activity of the benchmark compound 16k.

Quote Request

Request a Quote for 1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenylphthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.